Ethyl 2-((2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate
Overview
Description
Ethyl 2-((2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate is a complex organic compound that features a benzofuran ring, a methoxyphenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate typically involves the reaction of ethyl 2-(2,4-dimethoxybenzoyl)acetate with 3-methoxyphenol in the presence of a catalyst such as FeCl3 and additives like 2,2′-bipyridine. The reaction is carried out in a solvent like dichloroethane (DCE) at elevated temperatures (around 70°C) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Ethyl 2-((2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The benzofuran ring and methoxyphenyl group can interact with enzymes or receptors, potentially inhibiting or activating biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2,4-dimethoxybenzoyl)acetate
- 3-Methoxyphenol
- Benzofuran derivatives
Uniqueness
Ethyl 2-((2-((3-methoxyphenyl)carbamoyl)benzofuran-3-yl)amino)-2-oxoacetate is unique due to its combination of functional groups and structural features. The presence of both a benzofuran ring and a methoxyphenyl group provides distinct chemical properties and potential biological activities that differentiate it from other similar compounds.
Properties
IUPAC Name |
ethyl 2-[[2-[(3-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl]amino]-2-oxoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-3-27-20(25)19(24)22-16-14-9-4-5-10-15(14)28-17(16)18(23)21-12-7-6-8-13(11-12)26-2/h4-11H,3H2,1-2H3,(H,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMVZSOILGECBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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